molecular formula C10H19Cl2N3O2S B2890252 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 2320144-06-5

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B2890252
CAS No.: 2320144-06-5
M. Wt: 316.24
InChI Key: YCFJZVSPMXGNBW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic derivative combining a pyrazole moiety with a sulfonamide-based thiolane scaffold. The pyrazole ring (1,3-dimethyl substitution) is linked via a methylene bridge to an amino group, which is further attached to the sulfonated thiolane system. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxothiolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-8-9(6-13(2)12-8)5-11-10-3-4-16(14,15)7-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJZVSPMXGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CCS(=O)(=O)C2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with other heterocyclic derivatives in the evidence:

Compound Name Core Structure Key Substituents Synthesis Method (Reference)
3-{[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride Pyrazole + sulfonated thiolane 1,3-Dimethylpyrazole, methylene-amino bridge, dihydrochloride salt Likely via nucleophilic substitution (inferred)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + thiophene Hydroxy-pyrazole, cyanothiophene, amino groups Condensation with malononitrile/sulfur
6-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives (4i, 4j) Coumarin-pyrimidine-pyrazole Tetrazole, coumarin, pyrimidine-thione Multi-step cyclization
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)pyrimidin-4-amine hydrochloride Pyrazole + pyrimidine Dimethylamino-propoxy linker, pyrimidine-sulfone Buchwald-Hartwig coupling (inferred)

Key Differences and Functional Implications

Backbone Complexity: The target compound’s sulfonated thiolane core distinguishes it from thiophene- or pyrimidine-based analogues. This sulfonamide group may enhance hydrogen-bonding interactions in biological targets compared to non-sulfonated analogs .

Synthetic Routes: Compound 7a employs a one-pot condensation of pyrazole with malononitrile/sulfur, whereas the target compound likely requires sequential functionalization (e.g., sulfonation followed by amination) . The dihydrochloride salt form necessitates post-synthetic ion exchange, a step absent in neutral analogs like 7a or 4i .

Pharmacological Potential: Pyrazole-thiophene hybrids (7a, 7b) exhibit antimicrobial activity due to their electron-deficient thiophene cores, while sulfonated thiolanes (target compound) may target sulfotransferases or proteases . The dimethylamino-propoxy linker in the pyrimidine derivative () suggests kinase inhibition, whereas the target compound’s methylene bridge may limit such applications .

Challenges in Comparative Analysis

  • Limited Direct Data: No explicit biological or crystallographic data for the target compound exists in the provided evidence. Structural insights are inferred from analogs .

Biological Activity

The compound 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride (CAS No. 1855937-97-1) is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17ClN6O
  • Molecular Weight : 284.75 g/mol
  • Chemical Structure : The compound features a thiolane ring and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to the one have been shown to induce cell cycle arrest and apoptosis in glioma cells. A specific study highlighted that a related pyrazole compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Research indicates that the compound can halt the progression of cancer cells through the cell cycle, leading to increased apoptosis.
  • Induction of Apoptosis : Flow cytometry analyses have confirmed that cell death induced by this compound is primarily due to apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Study Cell Lines Tested IC50 (µM) Mechanism
Study AC6 Glioma5.13Apoptosis
Study BL929 Healthy Cells>100Non-cytotoxic
Study CColon Cancer7.00Cell Cycle Arrest

These findings underscore the potential of pyrazole-based compounds in cancer therapy while also highlighting their selectivity towards cancerous cells over healthy ones.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1λ⁶-thiolane-1,1-dione dihydrochloride?

The synthesis typically involves coupling a pyrazole derivative with a thiolane-dione scaffold. A general procedure includes:

  • Step 1 : Reacting 1,3-dimethyl-1H-pyrazol-4-ylmethylamine with a thiolane-1,1-dione precursor in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃) at room temperature .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.
    Key considerations :
    • Solvent choice impacts reaction efficiency (DMF enhances nucleophilicity of amines) .
    • Avoid elevated temperatures to prevent decomposition of the thiolane-dione moiety.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : Verify the presence of pyrazole methyl groups (δ ~2.1–2.5 ppm) and thiolane-dione sulfur signals (δ ~3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical m/z of the dihydrochloride form.
  • Elemental analysis : Ensure stoichiometric Cl⁻ content (~2 equivalents) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole-thiolane derivatives?

Discrepancies often arise from:

  • Variations in substituent positioning : For example, methyl vs. ethyl groups on the pyrazole ring alter steric hindrance and binding affinity .
  • Salt form differences : Hydrochloride salts (vs. free bases) enhance solubility but may mask intrinsic activity .
    Methodological approach :
    • Perform comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions.
    • Use computational docking to model interactions with target proteins (e.g., kinases, GPCRs) and correlate with experimental data .

Q. How can researchers optimize the compound’s stability for in vivo studies?

  • pH-dependent stability : Test degradation in buffers (pH 1–10) using HPLC to identify optimal storage conditions .
  • Lyophilization : Convert to a stable lyophilized powder to mitigate hydrolysis of the thiolane-dione ring .
  • Encapsulation : Use liposomal or polymeric nanoparticles to protect against metabolic degradation .

Q. What advanced spectroscopic techniques elucidate the compound’s stereoelectronic properties?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks involving the hydrochloride counterions .
  • DFT calculations : Model electron density distribution to predict reactive sites (e.g., nucleophilic sulfur in thiolane-dione) .
  • Solid-state NMR : Probe molecular mobility and salt dissociation in formulations .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility be addressed?

Conflicting solubility data may arise from:

  • Particle size variations : Micronization or nano-sizing can enhance apparent solubility .
  • Counterion effects : Compare solubility in HCl vs. other salts (e.g., sulfate, acetate) .
    Resolution :
    • Standardize particle size via dynamic light scattering (DLS).
    • Use biorelevant media (e.g., simulated gastric fluid) for physiologically meaningful measurements .

Methodological Innovations

Q. What experimental designs improve yield in multi-step syntheses of this compound?

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio, catalyst loading) using factorial designs .
  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in amine-thiolane coupling .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes .
  • CRISPR-Cas9 knockouts : Confirm loss of activity in cells lacking the putative target .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.